![molecular formula C13H14F3NO5 B1303765 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid CAS No. 220107-35-7](/img/structure/B1303765.png)

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid

Overview

Description

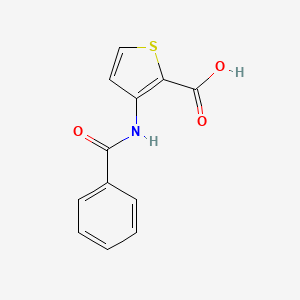

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid, commonly referred to as Btb-TFMA, is an important organic compound used in various scientific research applications. Btb-TFMA has been extensively studied in recent years due to its unique properties and potential applications in the laboratory.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during peptide synthesis . The trifluoromethoxy group can enhance the metabolic stability of pharmaceuticals, making this compound valuable for drug design and development.

Industrial Applications

Industrial applications of this compound include its use as an intermediate in the production of dyes, agrochemicals, and polymers. The presence of the trifluoromethoxy group can impart unique properties to these materials, such as increased resistance to degradation by chemicals and light .

Environmental Science

In environmental science, researchers may explore the compound’s potential as a reagent for detecting and quantifying pollutants. Its specific chemical structure allows for the creation of sensitive assays that can detect environmental contaminants at low concentrations .

Analytical Chemistry

Analytical chemists may employ 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and fragmentation pattern can help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially those involving amine or carboxylic acid functionalities. The Boc group can protect the amino function during enzymatic assays, while the trifluoromethoxy group can be used to probe the electronic environment of active sites .

Materials Science

Materials scientists might investigate the compound’s role in the development of new materials with special properties. For example, the incorporation of the trifluoromethoxy group into polymers could lead to materials with unique thermal and chemical resistance characteristics .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTVYIKYCQGZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)